2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride is an aromatic sulfonyl chloride compound characterized by its unique structure, which includes two chlorine atoms and a methoxy group attached to a benzene ring. The molecular formula for this compound is C₇H₆Cl₂O₃S, and it has a molecular weight of 241.09 g/mol. The compound is known for its reactivity due to the presence of the sulfonyl chloride functional group, which makes it a valuable intermediate in organic synthesis .
Several methods have been developed for synthesizing 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride:
The compound finds applications in various fields:
Interaction studies involving 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride primarily focus on its reactivity with biological molecules. Research typically investigates how it interacts with nucleophiles like amino acids or proteins, influencing enzyme activity or binding affinity in drug design contexts. The reactivity profile suggests potential applications in targeted therapy development .
Several compounds share structural similarities with 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 2-Chloro-5-methoxybenzene-1-sulfonyl chloride | C₇H₆Cl₂O₃S | Contains one less chlorine atom |
| 2,4-Dichloro-5-methylbenzenesulfonyl chloride | C₇H₅Cl₃O₂S | Has a methyl group instead of a methoxy group |
| 3-Chloro-4-methoxybenzenesulfonyl chloride | C₈H₈ClO₂S | Different position of chlorine and methoxy groups |
These compounds are unique due to variations in substituents and their positions on the benzene ring, which influence their chemical reactivity and biological activity. The presence of different functional groups also alters their applicability in synthetic chemistry and pharmacology .
Electrophilic aromatic sulfonation remains a cornerstone for synthesizing aryl sulfonyl chlorides. For 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride, this method involves reacting 2,4-dichloro-5-methoxybenzene with chlorosulfonic acid under controlled conditions. The reaction proceeds via the generation of a sulfonic acid intermediate, which is subsequently chlorinated.
Key steps include:
Mechanistic Insights:
The electrophilic substitution occurs at the para position relative to the methoxy group due to its electron-donating nature, while chlorine atoms direct sulfonation to the meta positions. This regioselectivity ensures high specificity for the 1-sulfonyl chloride product.
Example Protocol:
Recent advances leverage transition metal catalysts to improve efficiency and selectivity. Palladium and copper complexes facilitate C–H bond activation, enabling direct sulfonylation without pre-functionalization.
Palladium-Catalyzed Systems:
Copper-Mediated Reactions:
Limitations:
Continuous flow systems offer enhanced control over reaction parameters, critical for exothermic sulfonation and chlorination steps.
Key Optimization Factors:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 10–15 minutes | Maximizes conversion |
| Temperature | 140–150°C (sulfonation) 60–70°C (chlorination) | Minimizes byproducts |
| Reagent Stoichiometry | 1:3 (substrate:ClSO₃H) | Ensures complete reaction |
Advantages Over Batch Processes:
The choice of chlorination reagent significantly impacts yield and purity.
Reagent Comparison:
| Reagent | Yield (%) | Reaction Time (h) | Byproducts |
|---|---|---|---|
| Thionyl Chloride | 75–80 | 2–3 | HCl, SO₂ |
| Phosphorus Pentachloride | 65–70 | 4–5 | POCl₃, HCl |
| Chlorosulfonic Acid | 70–75 | 5–6 | H₂SO₄, HCl |
Insights:
In homogeneous systems, the formation of sulfonyl chlorides from aromatic precursors typically follows second-order kinetics with respect to the oxidizing agent concentration [1]. The continuous flow investigation of sulfonyl chloride synthesis using 1,3-dichloro-5,5-dimethylhydantoin as a dual-function reagent revealed temporal kinetic profiles that indicated unusual sigmoidal behavior for product formation [1]. This sigmoidal behavior suggests the presence of autocatalytic processes or competitive reaction pathways that become dominant at different stages of the reaction.
The kinetics of aromatic sulfonyl chloride hydrolysis in aqueous sulfuric acid solutions demonstrate that the reaction obeys the single-parameter equation log keffective = log kinitial + m'X, where keffective and kinitial are the first-order rate constants in a solution with excess acidity X and in water respectively [2]. The coefficient m' depends on the substituent in the aromatic ring and ranges from -0.85 to -0.38 for various substituted systems [2].
| System Type | Rate Order | Temperature Dependence | Activation Energy Range |
|---|---|---|---|
| Homogeneous chlorosulfonic acid | Second-order | Arrhenius behavior | 45-65 kJ/mol |
| Homogeneous oxidative chlorination | Sigmoidal kinetics | Non-linear | 35-55 kJ/mol |
| Flow reactor systems | Pseudo-first-order | Linear correlation | 40-60 kJ/mol |
Heterogeneous catalytic systems for sulfonyl chloride formation exhibit markedly different kinetic profiles compared to their homogeneous counterparts [3]. The synthesis of sulfonyl chlorides from aryldiazonium salts mediated by heterogeneous potassium poly(heptazine imide) photocatalyst shows distinct advantages in terms of functional group tolerance and reaction conditions [3] [4]. The heterogeneous system operates under visible light irradiation at room temperature, providing high yields of both electron-donating and electron-withdrawing substituted sulfonyl chlorides [3].
The space-time yield in continuous flow heterogeneous systems can reach exceptional values of 6.7 kg L⁻¹ h⁻¹ with reactor volumes as small as 639 μL and residence times of 41 seconds [1]. This represents a significant improvement over traditional batch processes in terms of both efficiency and safety considerations.
The mechanistic differences between homogeneous and heterogeneous systems become apparent when examining the reaction intermediates and their lifetimes [1]. In homogeneous systems, the formation of transient sulfenyl chloride intermediates occurs rapidly, followed by oxidation to the corresponding sulfonyl chloride [5]. The heterogeneous systems, however, allow for better control of the oxidation state and can minimize over-oxidation to sulfones [5].
Temperature effects on reaction kinetics show distinct patterns between the two systems. Homogeneous systems typically exhibit classical Arrhenius behavior with activation energies ranging from 45-65 kJ/mol, while heterogeneous systems demonstrate more complex temperature dependencies due to surface adsorption phenomena [6] [7].
The characterization of transient intermediates in sulfonyl chloride formation pathways has been achieved through advanced spectroscopic techniques combined with rapid reaction monitoring [8] [9]. One-electron oxidation of alkylsulfinic acids produces sulfonyl radicals as transient intermediates through outer-sphere electron transfer pathways [8]. These intermediates exhibit characteristic spectroscopic signatures that can be captured using stopped-flow techniques combined with ultraviolet-visible spectroscopy.
Nuclear magnetic resonance spectroscopy has proven particularly valuable for identifying intermediates in sulfonyl chloride formation [8]. The formation of methanesulfonyl chloride as an intermediate, followed by its hydrolysis to release methanesulfonate, has been confirmed through proton nuclear magnetic resonance kinetic studies [8]. The intermediate exhibits a distinctive chemical shift pattern that allows for unambiguous identification and quantification.
The oxidative pathways leading to sulfonyl chloride formation involve several distinct radical intermediates [9]. The oxidation of methanesulfinic acid by hexachloroiridate(IV) produces a sulfonyl radical as a transient intermediate, which subsequently undergoes inner-sphere oxidation to form an iridium-bound sulfonyl chloride [9]. This intermediate undergoes dissociation to form methanesulfonyl chloride, demonstrating the strong chlorine atom affinity of sulfonyl radicals [9].
Electron paramagnetic resonance spectroscopy has been employed to trap and characterize cyclopropenyl radicals using 5,5-dimethyl-1-pyrroline-N-oxide as a spin trap [10]. The spectra consist of doublets of triplets in which the β-hydrogen splitting is larger than that of the nitrogen, providing definitive evidence for radical intermediate formation [10].
| Intermediate Type | Lifetime (seconds) | Detection Method | Characteristic Features |
|---|---|---|---|
| Sulfonyl radical | 0.1-1.0 | Electron paramagnetic resonance | Doublet splitting pattern |
| Sulfenyl chloride | 1-10 | Nuclear magnetic resonance | Downfield sulfur resonance |
| Chlorosulfonium ion | 0.01-0.1 | Mass spectrometry | Molecular ion fragmentation |
| Arenium intermediate | 0.001-0.01 | Ultraviolet-visible | Bathochromic shift |
The detailed reaction mechanism for sulfonyl chloride formation involves multiple consecutive steps with distinct kinetic characteristics [1]. The rate law for the overall reaction has been determined to be second-order in oxidant concentration and first-order in substrate concentration, with specific rate constants ranging from 10⁴ to 10⁷ M⁻¹ s⁻¹ depending on the specific pathway [9].
The formation of sulfonyl chlorides from disulfides and thiols using 1,3-dichloro-5,5-dimethylhydantoin follows a dual-function mechanism involving both oxidation and chlorination steps [1]. The identification of several intermediates provides insight into the reaction mechanism, with the unusual sigmoidal behavior attributed to the sequential formation and consumption of these transient species.
The choice of solvent significantly influences the kinetics and mechanism of sulfur-oxygen bond cleavage in sulfonyl chloride formation [11]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile exhibit distinct effects on the reaction dynamics due to their ability to stabilize charged intermediates without interfering through hydrogen bonding [11] [12].
In dimethyl sulfoxide, the high dielectric constant (47.2 at 20°C) and strong Lewis base character facilitate the formation of ionic intermediates [11]. The unique properties of dimethyl sulfoxide, including its pyramidal molecular structure and high dipole moment (3.96 D), enable it to solvate a wide range of chemical species from apolar hydrocarbons to entirely dissociated salts [11].
The solvolysis of arenesulfinates demonstrates clear solvent-dependent mechanisms, with sulfur-oxygen bond fission being favored in polar aprotic media [13]. The rate of sulfur-oxygen bond fission decreases with the introduction of methyl groups ortho to the sulfur, but this steric effect is significantly smaller compared to the corresponding effect in carboxylate ester hydrolysis [13].
Protic solvents exhibit fundamentally different effects on sulfonyl chloride formation mechanisms compared to aprotic systems [12] [14]. In protic environments, the nucleophile becomes extensively solvated, effectively reducing its reactivity and slowing the overall reaction rate [12]. This solvation effect is particularly pronounced for smaller, more charge-dense nucleophiles.
The hydrolysis kinetics of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions show that the reaction mechanism involves the transformation of a water-sulfonyl chloride complex as the rate-determining step [2]. The kinetic solvent isotope effects provide additional mechanistic information, with values ranging from 1.2 to 2.1 depending on the specific aromatic substitution pattern [6] [7].
| Solvent Type | Dielectric Constant | Bond Cleavage Rate | Mechanism |
|---|---|---|---|
| Dimethyl sulfoxide | 47.2 | Fast | Ionic dissociation |
| Dimethylformamide | 38.3 | Moderate | Mixed mechanism |
| Acetonitrile | 35.9 | Moderate | Nucleophilic substitution |
| Water | 80.1 | Slow | Hydrogen-bonded complex |
| Methanol | 32.7 | Very slow | Extensive solvation |
The temperature dependence of solvent effects on sulfur-oxygen bond cleavage reveals complex interactions between thermal energy and solvation dynamics [6] [7]. The heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water shows that both compounds hydrolyze by the same mechanism [15]. The exceptional accuracy of kinetic data permits estimation of the temperature dependence of the heat capacity of activation [15].
The change in substituent from methyl to phenyl in sulfonyl chlorides does not alter the heat capacity of activation, but the entropy of activation changes significantly from -8.32 to -13.25 cal deg⁻¹ mol⁻¹ [15]. This difference is attributed to the aromatic character of the phenyl group and its interaction with the solvent structure [15].
2,4-Dichloro-5-methoxybenzene-1-sulfonyl chloride possesses an electrophilic sulfur centre able to undergo oxidative addition to low-valent palladium, enabling carbon-carbon bond formation under conditions that parallel those developed for less-functionalised aryl sulfonyl chlorides. Pioneering work demonstrated that arene sulfonyl chlorides participate in Stille cross-couplings with organostannanes at only 1.5 mol % of bis(dibenzylideneacetone)palladium and 5 mol % tri-2-furylphosphine; rates surpass those of aryl chlorides and aryl bromides because the S–Cl bond undergoes faster oxidative addition [1]. Subsequent studies revealed comparable behaviour in Suzuki-Miyaura, Sonogashira and Heck manifolds, with nickel catalysis allowing desulfonative couplings that dispense with added copper cocatalyst and proceed at atmospheric pressure [2].
Table 1 Representative cross-couplings of aryl sulfonyl chlorides
| Entry | Nucleophilic partner | Catalyst / ligand | Solvent, °C | Isolated yield (%) |
|---|---|---|---|---|
| 1 | Phenyltributyltin | Palladium-bis(dibenzylideneacetone) / tri-2-furylphosphine | Refluxing tetrahydrofuran | 88 [1] |
| 2 | 2-Thienyltributyltin | Same as above | Refluxing toluene | 79 [1] |
| 3 | Arylboronic acid | Nickel(II) chloride / 4,7-diphenyl-1,10-phenanthroline | N,N-Dimethylformamide, 80 °C | 72 [2] |
| 4 | Terminal alkyne (phenylacetylene) | Nickel(I) bromide / 1,2-bis(diphenylphosphino)ethane | N-Methyl-2-pyrrolidone, 90 °C | 70 [2] |
The dichloro–methoxy substitution pattern in the title reagent is advantageous in three respects:
Nucleophilic substitution at tetracoordinate sulfur provides a direct route from 2,4-dichloro-5-methoxybenzene-1-sulfonyl chloride to sulfonamides under mild, base-promoted conditions. Hammett analysis of chloride-for-chloride exchange in arenesulfonyl chlorides delivered a ρ-value of +2.02, underscoring the strong sensitivity of the reaction to electronic effects at the aromatic ring [3]. Density-functional calculations concur, attributing the acceleration to charge-transfer stabilisation in the pentacoordinate transition state [4]. Experimental work on aqueous displacement shows maximum conversion near pH 9, where direct SN2 attack of amine outcompetes hydrolysis [5].
Table 2 Kinetic data for nucleophilic attack on substituted arenesulfonyl chlorides
| Substituent (para) | log (krel) for Cl⁻ attack | ΔG‡ (kJ mol⁻¹) | Reference |
|---|---|---|---|
| Methoxy | –0.34 | 68 | [3] |
| Hydrogen | 0.00 | 65 | [3] |
| Chloro | +0.15 | 63 | [3] |
| Trifluoromethyl | +0.40 | 61 | [3] |
The dichloro-methoxy pattern therefore positions the reagent midway on the reactivity scale: the methoxy donor moderates the rate, while the two chlorine atoms restore electrophilicity, giving predictable, high-yielding sulfonamide formation with primary or secondary amines in pyridine or triethylamine at 0–25 °C [6]. Calcium triflimide activation, recently shown to promote amination of sulfonyl fluorides, is equally effective with sulfonyl chlorides and broadens functional-group tolerance [7].
The –SO₂Cl handle enables annulation strategies that insert sulfur dioxide into nascent heterocycles. Two complementary approaches are noteworthy:
Benzothiadiazepine synthesis. Intramolecular condensation of an ortho-aminobenzylamine bearing a pendant sulfonyl chloride furnishes 1,2,5-benzothiadiazepine-1,1-dioxides in 65–78% yield upon heating with iron powder in acetic acid [8]. The electron-withdrawing dichloro and methoxy groups stabilise the intermediate sulfonamide, lowering the cyclisation temperature to 110 °C compared with 140 °C for unsubstituted analogues [9].
N-(Chlorosulfonyl)imidoyl transfer. Reaction of the sulfonyl chloride with trichloroacetimidoyl chloride generates a bielectrophilic C–N–S synthon that undergoes tandem addition-cyclisation with alkenylamines to deliver 1,2,4-thiadiazine and thiadiazocine dioxides (52–80% isolated) under aluminium trichloride promotion [10] [11].
Table 3 Cyclisation reactions enabled by the title reagent
| Heterocycle formed | Key intramolecular bond(s) | Catalyst / promoter | Yield (%) | Reference |
|---|---|---|---|---|
| 1,2,5-Benzothiadiazepine-1,1-dioxide | N–S and N–C | Iron powder, acetic acid, 110 °C | 75 [8] | |
| 1,2,4-Thiadiazine-1,1-dioxide | N–S and C–N | Aluminium trichloride, dichloromethane, reflux | 80 [10] | |
| 1,2,4-Thiadiazocine-1,1-dioxide | N–S and C–N | Same as above | 68 [11] |